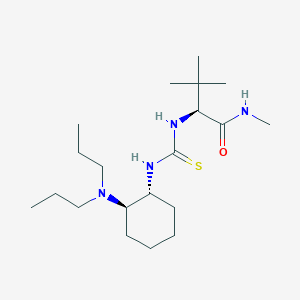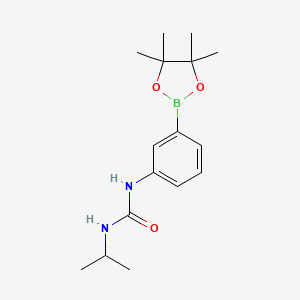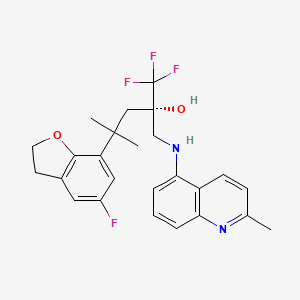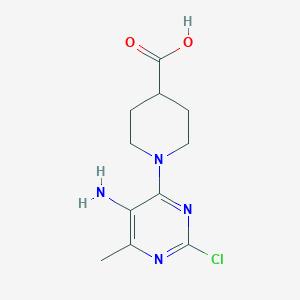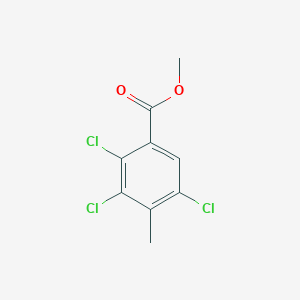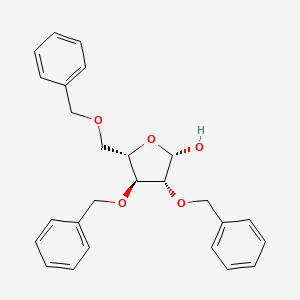
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
Übersicht
Beschreibung
“(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol” appears to be a type of organic compound known as a tetrahydrofuran. Tetrahydrofurans are compounds containing a five-membered ring which consists of one oxygen atom and four carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the hydroxyl groups with benzyl groups, followed by the formation of the tetrahydrofuran ring. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecule has a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The stereochemistry is indicated by the (2S,3R,4S,5S) notation, which refers to the configuration of the four chiral centers in the molecule.Chemical Reactions Analysis
As an organic compound, it could undergo various chemical reactions typical for compounds with similar structures. These might include reactions of the benzyl-protected hydroxyl groups or reactions involving the tetrahydrofuran ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the benzyl-protected hydroxyl groups and the tetrahydrofuran ring. These could influence properties such as solubility, melting point, boiling point, and reactivity.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Synthetic Methods : A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound with potential relevance due to its structural similarity in terms of benzyl protection and synthesis applications, was developed to improve efficiency and environmental impact (Gu et al., 2009). This study underscores the ongoing efforts to refine synthetic routes for complex organic molecules, which could be applicable to the synthesis of "(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol".
Materials Science and Green Chemistry
- Biomass Conversion : Advances in converting plant biomass to valuable chemicals highlight the role of furan derivatives, with significant implications for sustainable chemistry and materials science (Chernyshev et al., 2017). This research indicates the growing importance of furan-based structures in developing new materials and fuels, suggesting potential areas of application for similarly structured compounds.
Pharmaceutical and Medicinal Chemistry
- Antineoplastic Agents : The development of novel antineoplastic agents over the last 15 years has been significant, with certain benzylidene-based compounds showing promising cytotoxic properties (Hossain et al., 2020). This indicates the potential medicinal relevance of structurally similar compounds in cancer treatment and drug design.
Advanced Materials and Optoelectronics
- Organic Light-Emitting Diodes (OLEDs) : BODIPY-based materials are emerging as promising candidates for OLED applications, demonstrating the versatility of organofluorine compounds in optoelectronics (Squeo & Pasini, 2020). This suggests that related compounds with similar electronic properties could find applications in electronic devices.
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. It could be of interest in fields such as organic synthesis, medicinal chemistry, or materials science.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-SSUZURRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



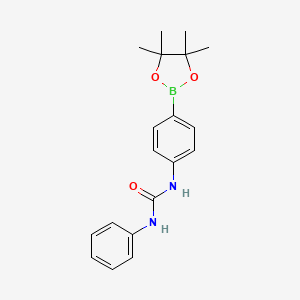
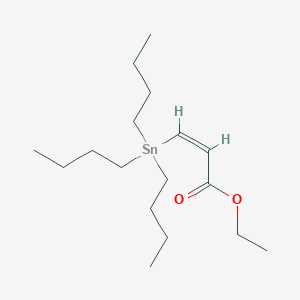
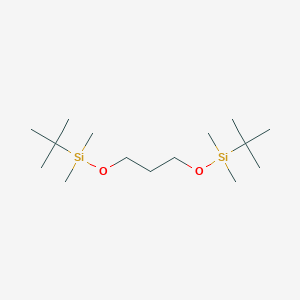
![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)
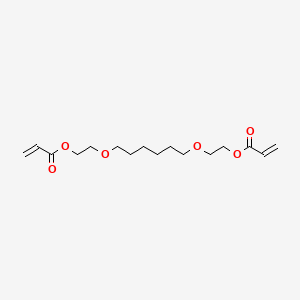
![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)
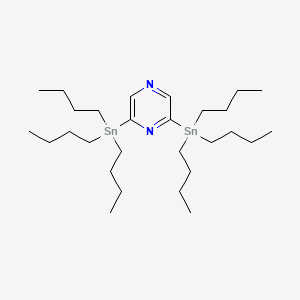
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)
